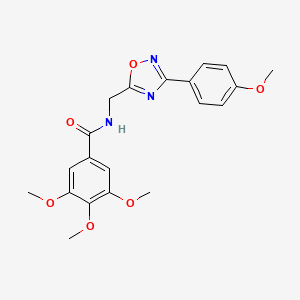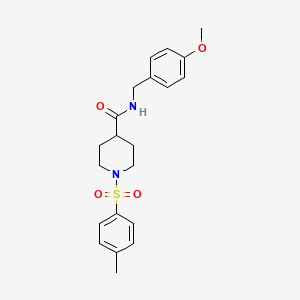
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide, also known as CP-464709, is a small molecule drug that has been developed for the treatment of cancer. It is a member of the sulfonamide class of drugs, which have been used for over 70 years to treat a variety of diseases including bacterial infections and cancer. CP-464709 has shown promise in preclinical studies as a potential treatment for a variety of cancers, including breast, lung, and prostate cancer.
Wirkmechanismus
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide works by inhibiting a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins in the cell. HSP90 is overexpressed in many types of cancer cells, and plays a critical role in the growth and survival of these cells. By inhibiting HSP90, 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide disrupts the function of multiple signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It also induces the expression of genes involved in apoptosis, cell cycle arrest, and DNA damage repair. In addition, 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide is that it has shown efficacy in a variety of preclinical models of cancer, indicating that it may have broad-spectrum activity against different types of cancer. Another advantage is that it has a well-understood mechanism of action, which can help researchers to design experiments to test its effectiveness. One limitation of 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions that could be pursued in the development of 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide. One direction is to test its efficacy in clinical trials, to determine whether it is safe and effective in humans. Another direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further research could be done to identify biomarkers that could be used to predict which patients are most likely to benefit from treatment with 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide.
Synthesemethoden
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals with each other. The synthesis starts with the reaction of 4-chlorobenzenesulfonamide with sodium hydroxide, which produces 4-chlorobenzenesulfonic acid. This is then reacted with 4-aminobenzenesulfonamide to produce 4-(4-chlorobenzenesulfonamido)aniline. The final step involves the reaction of 4-(4-chlorobenzenesulfonamido)aniline with acetic anhydride and sulfuric acid to produce 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has also been shown to inhibit the growth of tumors in animal models of breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O5S2/c15-10-1-5-13(6-2-10)25(22,23)17-9-14(19)18-11-3-7-12(8-4-11)24(16,20)21/h1-8,17H,9H2,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUBNCJSWRNABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)






![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)